N-benzhydryl-2-cyanoacetamide
Description
Context within Amide and Nitrile Chemistry
N-Benzhydryl-2-cyanoacetamide incorporates two key functional groups: an amide and a nitrile. Amides are characterized by a carbonyl group bonded to a nitrogen atom, while nitriles contain a carbon-nitrogen triple bond. bldpharm.com Both functional groups are prevalent in a vast array of organic molecules, including pharmaceuticals and natural products.
The chemistry of this compound is dictated by the interplay of these groups. The active methylene (B1212753) group, situated between the cyano and carbonyl groups, is particularly reactive and can participate in a variety of condensation and substitution reactions. ekb.eg The amide and nitrile moieties themselves can undergo various transformations. For instance, nitriles can be hydrolyzed to carboxylic acids or amides, or reduced to primary amines. researchgate.netresearchcommons.org Amides can also be hydrolyzed or converted to other functional groups. zu.edu.eg
Significance as a Synthetic Intermediate
The primary significance of this compound in academic research lies in its utility as a synthetic intermediate for the preparation of diverse heterocyclic compounds. ekb.eg Heterocycles, which are cyclic compounds containing at least two different elements in the ring, are of immense interest due to their widespread presence in biologically active molecules.
Researchers have utilized the reactive nature of this compound and its analogs to construct various heterocyclic systems, including pyridines, pyrimidines, and thiazoles. ekb.egzu.edu.eg The specific structure of the resulting heterocycle is determined by the reaction conditions and the other reactants employed.
Overview of Research Directions and Methodologies
The academic study of this compound and related compounds generally follows a few key research directions. A primary focus is on the development of novel synthetic methodologies to create complex heterocyclic structures. This often involves exploring the reactivity of the cyanoacetamide core with different electrophiles and nucleophiles.
A significant area of investigation is the synthesis of potentially biologically active molecules. By incorporating the this compound scaffold into larger molecules, researchers aim to develop new therapeutic agents. For example, derivatives of the closely related N-benzyl-2-cyanoacetamide have been investigated for their anticonvulsant properties.
The methodologies employed in this research are standard for synthetic organic chemistry. They include the careful design and execution of multi-step syntheses, purification of products using techniques such as chromatography, and thorough characterization of newly synthesized compounds. Spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for confirming the structure and purity of these molecules.
Interactive Data Tables
Below are interactive tables summarizing key information about this compound and related compounds mentioned in this article.
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 69395-84-2 |
| Molecular Formula | C₁₆H₁₄N₂O |
| Appearance | White to off-white solid |
Structure
3D Structure
Properties
CAS No. |
69395-84-2 |
|---|---|
Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
N-benzhydryl-2-cyanoacetamide |
InChI |
InChI=1S/C16H14N2O/c17-12-11-15(19)18-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16H,11H2,(H,18,19) |
InChI Key |
IELZJYJWKWYSAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CC#N |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of N Benzhydryl 2 Cyanoacetamide
Reactivity of the Active Methylene (B1212753) Group in N-Benzhydryl-2-cyanoacetamide
The methylene group (–CH2–) positioned between the electron-withdrawing nitrile (–CN) and carbonyl (–C=O) groups is highly acidic. researchgate.net This "active methylene" group readily loses a proton in the presence of a base to form a stable carbanion, which is a potent nucleophile. This high reactivity is the cornerstone of many synthetic transformations involving this compound, enabling the formation of new carbon-carbon bonds. researchgate.netsci-hub.se
The Knoevenagel condensation is a hallmark reaction of active methylene compounds. wikipedia.orgorganicreactions.org It involves the nucleophilic addition of the carbanion derived from this compound to the carbonyl group of an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product, often referred to as a Knoevenagel adduct. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine like piperidine (B6355638), to facilitate the initial deprotonation of the methylene group without causing self-condensation of the carbonyl reactant. wikipedia.orgscielo.org.mx
While specific examples utilizing this compound are not extensively documented, its close analogues, such as N-benzyl-2-cyanoacetamide and other N-substituted cyanoacetamides, readily undergo this transformation. researchgate.netresearchgate.net For instance, the condensation of various aldehydes with N-substituted-2-cyanoacetamides in the presence of a catalyst like piperidinium (B107235) acetate (B1210297) is a key step in the synthesis of more complex molecules. researchgate.net A general scheme for the Knoevenagel condensation of this compound with an aldehyde (R-CHO) is depicted below. The product is an N-benzhydryl-2-cyanoacrylamide derivative.
General Reaction Scheme: Knoevenagel Condensation
A representation of the Knoevenagel condensation between this compound and a generic aldehyde.

A documented example with a similar compound, 2-cyanoacetamide (B1669375), reacting with 6-nitroveratraldehyde (B1662942) in the presence of piperidine, resulted in a near-quantitative yield of the corresponding acrylamide (B121943) product, highlighting the efficiency of this reaction. chemspider.com The steric hindrance imposed by the bulky benzhydryl group might influence the reaction rate but is generally not expected to prevent the reaction from occurring. researchgate.net
Beyond the classic Knoevenagel condensation, the nucleophilic carbanion generated from this compound can participate in other nucleophilic addition reactions. A prime example is the Michael addition, where the carbanion adds to an α,β-unsaturated carbonyl compound. This reaction creates a new carbon-carbon bond at the β-position of the unsaturated system.
These addition reactions are fundamental in building more complex carbon skeletons, which can then undergo subsequent intramolecular cyclizations to form various heterocyclic rings. sci-hub.se For example, the product of a Michael addition can be designed to cyclize into substituted pyridine (B92270) or pyrimidine (B1678525) derivatives. researchgate.net
Participation in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, are a cornerstone of modern synthetic and medicinal chemistry. nih.govnih.gov Cyanoacetamide derivatives, including this compound, are excellent substrates for a variety of MCRs due to their multiple reactive sites. nih.govnih.gov
The Gewald reaction is a classic and highly versatile MCR for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org In its three-component format (Gewald-3CR), the reaction involves an α-methylene carbonyl compound (an aldehyde or ketone), a compound with an active methylene group adjacent to a nitrile (like this compound), and elemental sulfur, typically in the presence of a basic catalyst such as morpholine. nih.govnih.gov
The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the cyanoacetamide. wikipedia.org The resulting α,β-unsaturated nitrile then reacts with sulfur, followed by cyclization and tautomerization to yield the final 2-aminothiophene-3-carboxamide (B79593) derivative. nih.govwikipedia.org The use of this compound in this reaction would directly lead to the formation of a 2-amino-N-benzhydrylthiophene-3-carboxamide scaffold, a structure of interest in medicinal chemistry. nih.gov
Table 1: Representative Gewald Reaction
| Carbonyl Component | Active Nitrile | Catalyst | Product | Ref. |
| Cyclopentanone | 2-Cyanoacetamide | Morpholine | 2-Amino-N-substituted-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | researchgate.net |
| Various Aldehydes/Ketones | N-substituted Cyanoacetamides | Morpholine | 2-Amino-N,4,5-trisubstituted-thiophene-3-carboxamides | nih.govnih.gov |
The reactivity of this compound extends to MCRs that produce a wide range of other heterocyclic systems. A notable example is the synthesis of highly substituted pyridines. In a one-pot reaction, an aldehyde, malononitrile (B47326), and an N-substituted-2-cyanoacetamide can be reacted together in the presence of a catalyst like piperidinium acetate. researchgate.net
This reaction is sensitive to steric hindrance. When the N-substituent on the cyanoacetamide is not excessively bulky, the reaction proceeds via a pathway involving Michael addition and subsequent cyclization to yield 6-amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile derivatives. researchgate.net The bulky benzhydryl group on this compound would likely influence the reaction pathway, potentially favoring alternative products or requiring modified reaction conditions. researchgate.net Other MCRs involving cyanoacetamides as building blocks have been used to synthesize diverse heterocycles such as pyrazoles, pyrimidines, and iminochromenes. ekb.egresearchgate.net
Table 2: Multicomponent Synthesis of Pyridone Derivatives
| Aldehyde | Active Methylene 1 | Active Methylene 2 | Catalyst | Product | Ref. |
| Aryl Aldehyde | Malononitrile | N-substituted-2-cyanoacetamide | Piperidinium Acetate | 6-Amino-4-aryl-1-substituted-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | researchgate.net |
Transformations of the Nitrile Functionality
The nitrile group (–C≡N) in this compound is another key site for chemical transformations, offering a gateway to various other functional groups and heterocyclic systems.
One of the most common transformations is the hydrolysis of the nitrile to a carboxylic acid or an amide under acidic or basic conditions. For example, nitrile groups can be hydrolyzed to primary amides using sodium hydroxide (B78521) in an appropriate solvent. beilstein-journals.org This would convert this compound into a malonamide (B141969) derivative.
The nitrile group can also be reduced to a primary amine (–CH2NH2) using strong reducing agents like lithium aluminum hydride (LiAlH4). beilstein-journals.org This transformation provides a route to diamine derivatives.
Furthermore, the nitrile group can participate directly in cyclization reactions. It can be attacked by an internal nucleophile or react with an external reagent to form part of a new heterocyclic ring. For instance, nitriles are known to react with reagents like thioacetamide (B46855) to form 2-substituted imidazolines or with other bifunctional reagents to yield pyrimidines or thiazoles. ekb.egresearchgate.net The versatility of the nitrile group significantly expands the synthetic utility of this compound as a precursor for diverse chemical structures. beilstein-journals.org
Cyclization Reactions for Nitrogen-Containing Heterocycles
The presence of the cyano group, the active methylene protons, and the amide in this compound makes it an ideal substrate for cyclization reactions to form a wide array of nitrogen-containing heterocycles. google.comtue.nl These heterocycles are significant scaffolds in medicinal chemistry and materials science. arkat-usa.orgresearchgate.net While specific studies on the N-benzhydryl derivative are limited, the reactivity can be inferred from its close analogue, N-benzyl-2-cyanoacetamide, and other related cyanoacetamide derivatives.
The general strategy involves reacting the cyanoacetamide derivative with various bidentate reagents or under conditions that promote intramolecular cyclization. tue.nl For instance, reactions of N-benzyl cyanoacetamide with different polarized π systems have been shown to yield a variety of heterocyclic systems including pyrroles, pyridines, and diazepines. nih.gov The active methylene group can undergo condensation reactions, for example with aldehydes, to form α,β-unsaturated intermediates which are primed for subsequent cyclization. nih.gov
One common reaction is the Gewald reaction, where a ketone or aldehyde reacts with a cyanoacetamide and elemental sulfur in the presence of a base to afford substituted 2-aminothiophenes. researchgate.net Another important transformation is the synthesis of substituted pyridines. Michael addition of the cyanoacetamide to an α,β-unsaturated carbonyl compound, followed by cyclization and aromatization, can lead to highly functionalized pyridone derivatives. researchgate.net
| Heterocycle Type | General Reactants | Key Reaction Type | Product Class |
| Pyrrole | α-Haloketones | Hantzsch-type synthesis | Substituted pyrroles |
| Pyridine | Aldehydes, Malononitrile | Knoevenagel/Michael/Cyclization | 6-Amino-2-oxo-1,2-dihydropyridines researchgate.net |
| Pyrimidine | Amidines, Guanidines | Condensation/Cyclization | Substituted pyrimidines |
| Thiophene (B33073) | Aldehydes/Ketones, Sulfur | Gewald Reaction | 2-Aminothiophenes researchgate.net |
This table presents potential cyclization reactions based on the known reactivity of cyanoacetamide derivatives.
Hydrolysis and Reduction Pathways
The amide and cyano functionalities in this compound can be independently or simultaneously transformed through hydrolysis and reduction.
Hydrolysis:
The hydrolysis of this compound can occur under acidic or basic conditions, targeting either the amide or the nitrile group, or both. masterorganicchemistry.comlibretexts.org
Amide Hydrolysis: Under strong acidic or basic conditions with prolonged heating, the amide bond can be cleaved. masterorganicchemistry.com Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by water. masterorganicchemistry.com Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. libretexts.org The products of amide hydrolysis are benzhydrylamine and cyanoacetic acid (which may be further hydrolyzed to malonic acid under harsh conditions). google.com
Nitrile Hydrolysis: The cyano group can also be hydrolyzed to a carboxylic acid. This reaction typically proceeds via an amide intermediate. libretexts.org Basic hydrolysis involves the nucleophilic attack of a hydroxide ion on the nitrile carbon, while acid-catalyzed hydrolysis begins with the protonation of the nitrile nitrogen. libretexts.orgyoutube.com Complete hydrolysis of both functional groups would yield benzhydrylamine and malonic acid. The cyano group in cyanoacetamide acts as an electron-withdrawing substituent, which can facilitate the hydrolysis of the amide group compared to unsubstituted amides.
Reduction:
The reduction of this compound can also target one or both of the nitrogen-containing functional groups.
Nitrile Reduction: The cyano group is readily reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Pd, Pt, or Ni). libretexts.orgsparkl.meorganic-chemistry.org The reduction with LiAlH₄ occurs via nucleophilic additions of hydride ions to the electrophilic carbon of the nitrile. libretexts.org
Amide Reduction: The amide carbonyl group can also be reduced to a methylene group (CH₂) with powerful reducing agents such as LiAlH₄, converting the this compound into a diamine. sparkl.meyoutube.com
Combined Reduction: Treatment of this compound with a sufficient amount of a strong reducing agent like LiAlH₄ is expected to reduce both the amide and the nitrile functionalities, yielding N¹-benzhydrylpropane-1,3-diamine. Catalytic hydrogenation can also achieve this, although selectivity may be an issue and depends heavily on the chosen catalyst and reaction conditions. organicchemistrydata.orgillinois.edu
| Transformation | Reagents/Conditions | Functional Group Targeted | Expected Product |
| Hydrolysis | H₃O⁺, heat or NaOH(aq), heat | Amide & Nitrile | Benzhydrylamine + Malonic Acid |
| Reduction | 1. LiAlH₄, 2. H₂O | Amide & Nitrile | N¹-benzhydrylpropane-1,3-diamine |
| Reduction | H₂, Metal Catalyst (e.g., Pt, Pd/C) | Amide & Nitrile | N¹-benzhydrylpropane-1,3-diamine |
This table summarizes the expected products from the complete hydrolysis or reduction of this compound.
Reactions Involving the Amide Moiety
The amide group in this compound is a crucial site for reactivity, participating in ring-forming reactions and, under specific conditions, direct substitutions.
Annulation Reactions for Fused Ring Systems
Annulation, or ring-forming, reactions are critical for building complex polycyclic molecules. Cyanoacetamide-based scaffolds are widely used in multicomponent reactions (MCRs) to create fused heterocyclic systems. researchgate.net For example, suitably substituted cyanoacetamides can be precursors to 2-amino-3-carboxamidoheterocycles (like thiophenes, quinolines, or indoles), which can then undergo intramolecular cyclization to form fused pyrimidone rings. researchgate.net
A common strategy involves an initial reaction, such as a Gewald three-component reaction, to build a primary heterocyclic core like a 2-aminothiophene. The resulting 2-amino-3-carboxamido-thiophene, bearing the N-benzhydrylcarboxamide moiety, can then be reacted with a C1 source like formamide (B127407) in a Niementowski-type reaction. researchgate.net This second step involves an initial formylation of the amino group, followed by an intramolecular nucleophilic attack by the amide nitrogen onto the newly formed formamido group, resulting in the annulation of a pyrimidone ring to the thiophene core, yielding a thieno[2,3-d]pyrimidine. researchgate.net This approach allows for the rapid construction of complex, fused heterocyclic systems that are of interest in medicinal chemistry. researchgate.net
Substitutions and Condensations at the Amide Nitrogen
Direct substitution at the amide nitrogen is generally challenging due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl group, which reduces its nucleophilicity. However, the amide nitrogen is still considered a nucleophilic position. tue.nl
Condensation reactions involving the amide nitrogen are a key feature of the cyclization and annulation pathways discussed previously. researchgate.netresearchgate.net In these cases, the amide nitrogen acts as an intramolecular nucleophile, attacking an electrophilic center within the same molecule to close a ring. For example, in the formation of pyrroles from 2-cyanoacetamide and 2-chloroacetoacetate, the reaction is proposed to proceed via alkylation followed by a nucleophilic attack of the amide nitrogen on a carbonyl group. researchgate.net
While direct intermolecular substitution on the amide nitrogen is less common, specialized methods have been developed. For instance, SN2-type substitution at the amide nitrogen can be achieved by first converting the amide into a better electrophile. One such method involves using sulfonate leaving groups at the amide nitrogen, which can then be displaced by amine nucleophiles to form N-N bonds, leading to hydrazide derivatives. ucsb.edu This suggests that derivatization of this compound at the amide nitrogen is feasible, opening pathways to compounds with different connectivity and properties.
Structural Elucidation and Spectroscopic Characterization of N Benzhydryl 2 Cyanoacetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Through the analysis of the NMR spectra, the connectivity of atoms and the electronic environment of the nuclei can be determined.
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum of N-benzhydryl-2-cyanoacetamide, recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), reveals four distinct signals that correspond to the different types of protons in the molecule. researchgate.net
A singlet appearing at a chemical shift of 3.33 ppm is attributed to the two protons of the methylene (B1212753) group (–CH₂–CN). researchgate.net The singlet nature of this signal indicates that these protons are not coupled to any adjacent protons.
A second singlet is observed at 6.16 ppm, which corresponds to the single proton of the benzhydryl group (Ar–CH–Ar). researchgate.net Further downfield, a multiplet is present in the range of 7.3 to 7.5 ppm. researchgate.net This complex signal integrates to ten protons, corresponding to the aromatic protons of the two phenyl rings. researchgate.net The overlapping nature of these signals suggests that the electronic environments of these protons are very similar.
Finally, a singlet at 8.34 ppm is assigned to the proton of the amide group (–NH). researchgate.net The chemical shift of this proton can be variable and is dependent on factors such as solvent and concentration.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.33 | Singlet | 2H | –CH₂–CN |
| 6.16 | Singlet | 1H | Ar–CH–Ar |
| 7.3–7.5 | Multiplet | 10H | Aromatic protons |
| 8.34 | Singlet | 1H | –NH |
Solvent: DMSO-d₆
Carbon-13 NMR (¹³C NMR) Analysis
The carbon of the nitrile group (–CN) is expected to appear in the range of 115-120 ppm. The methylene carbon (–CH₂–CN) would likely resonate at a higher field, typically between 20-30 ppm. The methine carbon of the benzhydryl group (Ar–CH–Ar) is anticipated to have a chemical shift in the region of 50-60 ppm.
The carbons of the two phenyl rings will produce a set of signals in the aromatic region, generally between 120-145 ppm. The exact chemical shifts will depend on the substitution pattern and the electronic effects of the substituents. The carbonyl carbon of the amide group (C=O) is expected to be the most deshielded, with a chemical shift in the range of 160-170 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Functional Group | Predicted Chemical Shift (δ) ppm |
| –CH₂–CN | 20-30 |
| Ar–CH–Ar | 50-60 |
| –CN | 115-120 |
| Aromatic Carbons | 120-145 |
| C=O | 160-170 |
Two-Dimensional NMR Techniques for Structural Assignment
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be invaluable.
A COSY spectrum would reveal correlations between coupled protons. For instance, while the protons in the methylene and methine groups appear as singlets in the ¹H NMR spectrum, a long-range COSY experiment might show weak correlations to the amide proton.
An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons. This would allow for the definitive assignment of the methylene carbon at approximately 20-30 ppm to the methylene protons at 3.33 ppm, and the methine carbon of the benzhydryl group at around 50-60 ppm to the methine proton at 6.16 ppm. The various aromatic carbon signals could also be assigned to their corresponding protons.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Identification of Characteristic Functional Group Vibrations
Although specific experimental IR data for this compound is not detailed in the available literature, the characteristic absorption bands can be predicted based on its functional groups.
The N-H stretching vibration of the secondary amide is expected to produce a sharp absorption band in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) will give a strong, sharp peak around 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected to appear in the range of 1520-1570 cm⁻¹.
The stretching vibration of the nitrile group (C≡N) will be observed as a medium to weak, sharp absorption band in the region of 2220-2260 cm⁻¹. The sp² C-H stretching vibrations of the aromatic rings will appear above 3000 cm⁻¹, while the sp³ C-H stretching of the methylene and methine groups will be observed just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings will give rise to several bands in the 1450-1600 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) |
| N-H (Amide) | Stretch | 3300-3500 |
| C-H (Aromatic) | Stretch | >3000 |
| C-H (Aliphatic) | Stretch | <3000 |
| C≡N (Nitrile) | Stretch | 2220-2260 |
| C=O (Amide I) | Stretch | 1630-1680 |
| C=C (Aromatic) | Stretch | 1450-1600 |
| N-H (Amide II) | Bend | 1520-1570 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a compound.
The mass spectrum of this compound shows a molecular ion peak (M⁺) which confirms the molecular weight of the compound to be 250.30 g/mol . researchgate.netnih.gov A prominent fragmentation pathway would involve the cleavage of the bond between the benzhydryl carbon and the nitrogen atom, leading to the formation of a stable benzhydryl cation (m/z 167) and a neutral 2-cyanoacetamide (B1669375) radical. Further fragmentation of the benzhydryl cation could lead to the formation of a tropylium (B1234903) ion (m/z 91). Another possible fragmentation could be the loss of the cyanoacetamide group to give a fragment at m/z 166.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an essential technique for the unambiguous confirmation of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to a very high degree of accuracy, typically to within a few parts per million (ppm). openstax.org This precision allows for the differentiation between molecular formulas that may have the same integer mass but differ in their exact mass due to the mass defects of their constituent atoms.
For this compound, the molecular formula is established as C₁₆H₁₄N₂O. aksci.com Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the theoretical monoisotopic mass can be calculated. In a typical HRMS experiment using a soft ionization technique like electrospray ionization (ESI), the compound would be observed as a protonated molecule, [M+H]⁺. The precise measurement of this ion's m/z value would serve to definitively confirm the molecular formula, a critical first step in structural elucidation.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄N₂O |
| Nominal Mass | 250 amu |
| Monoisotopic Mass (M) | 250.11061 Da |
| Protonated Molecule [M+H]⁺ | 251.11844 Da |
Fragmentation Pattern Analysis for Structural Insights
Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When subjected to ionization, particularly with higher-energy methods like electron ionization (EI), the molecular ion can break apart into smaller, characteristic fragment ions. The analysis of these fragments helps to piece together the molecular structure.
For this compound, several key fragmentation pathways can be predicted based on its functional groups. openstax.org The most prominent fragmentation is expected to be the cleavage of the C-N bond between the benzhydryl group and the amide nitrogen. This occurs because it leads to the formation of the highly stable benzhydryl cation (diphenylmethyl cation), [CH(C₆H₅)₂]⁺, which would produce a very intense signal at m/z 167. acs.orgcore.ac.uk This cation is resonance-stabilized across both phenyl rings, making it a favored fragmentation product.
Another significant fragmentation pathway involves the cleavage of the amide bond (N-CO), a common fragmentation for amides. nih.govrsc.org This can lead to the formation of an acylium ion or other related fragments. The presence of the cyano group and the methylene bridge offers additional possibilities for cleavage.
| m/z | Proposed Fragment Ion | Structure | Fragmentation Pathway |
|---|---|---|---|
| 250 | Molecular Ion | [C₁₆H₁₄N₂O]⁺ | Parent Molecule |
| 167 | Benzhydryl cation | [CH(C₆H₅)₂]⁺ | Cleavage of the N-CH bond |
| 83 | Cyanoacetamide radical | [NCCH₂CONH]⁺ | Cleavage of the N-CH bond |
| 44 | Amide fragment | [CONH₂]⁺ | α-cleavage of the primary amide structure. jove.com |
X-ray Crystallography
Single-Crystal X-ray Diffraction for Absolute Structure Determination
Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise coordinates for each atom in the crystal lattice, allowing for the definitive determination of bond lengths, bond angles, and the absolute configuration of the molecule.
While a specific crystal structure for this compound has not been detailed in publicly accessible databases, the SCXRD technique would provide comprehensive structural data. The process involves growing a high-quality single crystal of the compound, exposing it to a focused X-ray beam, and analyzing the resulting diffraction pattern. For a molecule of this nature, data would likely be collected at a low temperature to minimize thermal vibrations and improve the quality of the final structure. The analysis would reveal the crystal system, space group, and the dimensions of the unit cell—the fundamental repeating unit of the crystal. For example, the related parent molecule, cyanoacetamide, crystallizes in the monoclinic system with the space group P2₁/c. rsc.org
| Parameter | Example Data Type | Information Provided |
|---|---|---|
| Crystal System | Monoclinic | The basic symmetry of the crystal lattice. |
| Space Group | P2₁/c | The specific symmetry elements present in the unit cell. rsc.org |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The size and angles of the repeating lattice unit. |
| Volume (V) | ų | The volume of the unit cell. |
| Molecules per Unit Cell (Z) | Integer (e.g., 4 or 8) | The number of molecules within one unit cell. rsc.org |
Analysis of Molecular Conformation and Crystal Packing
Beyond individual bond lengths and angles, SCXRD data allows for a detailed analysis of the molecule's conformation and the supramolecular architecture of the crystal, which is dictated by intermolecular interactions.
| Interaction Type | Donor | Acceptor | Potential Motif |
|---|---|---|---|
| Hydrogen Bond | Amide N-H | Amide C=O | Dimer or chain formation. mdpi.com |
| Hydrogen Bond | Amide N-H | Nitrile N | Linking of primary motifs. rsc.org |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Stabilization between benzhydryl groups. |
Computational Chemistry and Theoretical Investigations of N Benzhydryl 2 Cyanoacetamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of N-benzhydryl-2-cyanoacetamide. These methods provide a detailed picture of the electron distribution and its implications for chemical behavior.
Density Functional Theory (DFT) Studies on Electronic Structure
DFT has become a standard method for investigating the electronic properties of organic molecules due to its balance of accuracy and computational cost. For a molecule like this compound, DFT calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). These calculations yield crucial information about the molecule's frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The distribution of these orbitals across the molecular structure highlights the regions most susceptible to electrophilic and nucleophilic attack. In this compound, the HOMO is expected to be localized primarily on the electron-rich benzhydryl moiety and the amide nitrogen, while the LUMO is likely centered on the electron-withdrawing cyanoacetamide portion. The energy gap between the HOMO and LUMO (Egap) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
| Parameter | Description | Illustrative Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| Egap (LUMO-HOMO) | Energy gap between HOMO and LUMO | 5.3 eV |
Table 1: Illustrative Frontier Molecular Orbital Energies for this compound calculated using DFT. These values are representative and based on similar molecules.
Prediction of Reactivity Parameters and Reaction Energetics
From the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated. These parameters provide a quantitative measure of the molecule's reactivity.
Ionization Potential (I): Approximated as -EHOMO.
Electron Affinity (A): Approximated as -ELUMO.
Electronegativity (χ): Calculated as (I + A) / 2.
Chemical Hardness (η): Calculated as (I - A) / 2.
Chemical Softness (S): The reciprocal of chemical hardness (1/η).
Electrophilicity Index (ω): Calculated as χ² / (2η).
These descriptors help in predicting how the molecule will behave in a chemical reaction. For instance, a high electrophilicity index suggests that the molecule will act as a good electrophile. Furthermore, DFT can be used to calculate the energetics of potential reaction pathways, including the determination of activation energies and reaction enthalpies, providing a theoretical basis for understanding reaction mechanisms.
| Reactivity Descriptor | Formula | Illustrative Value |
| Ionization Potential (I) | -EHOMO | 6.5 eV |
| Electron Affinity (A) | -ELUMO | 1.2 eV |
| Electronegativity (χ) | (I + A) / 2 | 3.85 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.65 eV |
| Chemical Softness (S) | 1/η | 0.377 eV⁻¹ |
| Electrophilicity Index (ω) | χ² / (2η) | 2.79 eV |
Table 2: Predicted Global Reactivity Descriptors for this compound based on DFT calculations. These values are for illustrative purposes.
Conformational Landscape Analysis
The flexibility of the this compound molecule, particularly around the rotatable bonds connecting the benzhydryl group to the nitrogen and the C-N amide bond, gives rise to multiple possible conformations. sigmaaldrich.com A thorough conformational analysis using DFT is essential to identify the most stable conformers and to understand the energetic barriers between them. This is typically done by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the rotation around specific dihedral angles. The results of such an analysis reveal the global minimum energy structure and other low-energy conformers that may be present in equilibrium. scielo.brnih.gov This information is crucial as the reactivity and spectroscopic properties of the molecule can be influenced by its conformational state.
Molecular Modeling and Simulation
Building upon the foundation of quantum chemical calculations, molecular modeling and simulation techniques offer further insights into the dynamic behavior and spectroscopic properties of this compound.
Prediction of Spectroscopic Data
Theoretical calculations are a powerful tool for predicting and interpreting spectroscopic data. For this compound, DFT can be used to calculate vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated spectrum can be compared with experimental data to confirm the molecular structure and to aid in the assignment of vibrational modes.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.gov These theoretical chemical shifts, when compared to experimental values, can help in the complete assignment of the NMR spectra and provide confidence in the determined structure. Time-dependent DFT (TD-DFT) can also be employed to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule.
| Spectroscopic Data | Computational Method | Predicted Wavenumber/Chemical Shift |
| C≡N stretch (IR) | DFT/B3LYP | ~2250 cm⁻¹ |
| C=O stretch (IR) | DFT/B3LYP | ~1680 cm⁻¹ |
| N-H stretch (IR) | DFT/B3LYP | ~3300 cm⁻¹ |
| ¹H NMR (amide N-H) | GIAO/DFT | ~8.0 ppm |
| ¹³C NMR (C=O) | GIAO/DFT | ~165 ppm |
| ¹³C NMR (C≡N) | GIAO/DFT | ~117 ppm |
Table 3: Illustrative Predicted Spectroscopic Data for this compound. These are representative values based on known data for similar functional groups.
Insights into Reaction Mechanisms and Transition States
Molecular modeling is invaluable for investigating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, computational chemists can identify the transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction.
For example, in a potential cyclization reaction or a substitution reaction involving the cyano or amide groups, DFT calculations can be used to model the bond-breaking and bond-forming processes. This allows for a step-by-step visualization of the reaction pathway and provides a quantitative understanding of the factors that control the reaction rate and selectivity. Natural Bond Orbital (NBO) analysis can also be performed on the transition state structure to understand the charge redistribution and orbital interactions that occur during the reaction.
Quantitative Structure-Activity Relationship (QSAR) Studies (Applicability in design)
Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govijnrd.org These models are instrumental in modern drug design, offering predictive insights that guide the synthesis of more potent and selective analogues. nih.govconicet.gov.ar For this compound and its derivatives, QSAR studies can elucidate the key molecular features that govern their therapeutic, particularly anticonvulsant, activity. researchgate.net
The fundamental principle of QSAR is that the biological effect of a molecule is a function of its physicochemical properties. scienceforecastoa.com These properties are quantified by molecular descriptors, which can be broadly categorized as electronic, steric, and hydrophobic. srmist.edu.in By developing a statistically significant mathematical equation that relates these descriptors to the observed biological activity (e.g., anticonvulsant efficacy), researchers can predict the activity of novel, yet-to-be-synthesized compounds. ijpras.com
Research Findings from Analogous Structures
While specific QSAR studies exclusively focused on this compound are not extensively available in public literature, research on structurally related compounds, such as benzylacetamide and other cyanoacetamide derivatives, provides valuable insights into the descriptors that are likely to be significant for its activity. nih.govresearchgate.net
A QSAR analysis on a series of benzylacetamide derivatives with anticonvulsant activity revealed the importance of electronic and quantum chemical descriptors. researchgate.net The study indicated that the carbonyl group plays a crucial role in the molecule's activity. researchgate.net Such findings suggest that modifications to the electronic environment of the acetamide (B32628) moiety in this compound could significantly impact its biological function.
Furthermore, studies on other classes of anticonvulsants have consistently highlighted the importance of hydrophobic and steric factors in determining their efficacy and ability to cross the blood-brain barrier. lkouniv.ac.innih.gov For this compound, the bulky benzhydryl group is a key structural feature. Its size, shape, and hydrophobicity are expected to be critical determinants of its interaction with biological targets and its pharmacokinetic profile.
Applicability in the Design of this compound Analogs
The primary application of QSAR in the context of this compound is to guide the rational design of new derivatives with improved therapeutic properties. By establishing a reliable QSAR model, medicinal chemists can:
Predict Biological Activity: Estimate the anticonvulsant activity of designed, unsynthesized analogs, allowing for the prioritization of synthetic efforts towards the most promising candidates. ijpras.com
Optimize Lead Compounds: Identify the specific structural modifications that are likely to enhance activity. For instance, a QSAR model might indicate that increasing the hydrophobicity of the benzhydryl group or introducing electron-withdrawing substituents on the phenyl rings could lead to more potent compounds. nih.gov
Understand Mechanism of Action: Although indirectly, QSAR models can provide clues about the nature of the interaction between the drug and its biological target. The types of descriptors that appear in the final QSAR equation can suggest whether the binding is primarily driven by hydrophobic, electronic, or steric interactions. nih.gov
A hypothetical QSAR study on a series of this compound analogs might involve the descriptors shown in the interactive table below. The goal would be to correlate these descriptors with the experimentally determined anticonvulsant activity (expressed, for example, as the logarithm of the effective dose, log 1/ED50).
Table 1: Hypothetical Descriptors for a QSAR Study of this compound Analogs
| Descriptor Type | Descriptor Example | Description | Potential Impact on Activity |
| Hydrophobic | LogP | The logarithm of the octanol/water partition coefficient, a measure of the molecule's overall lipophilicity. lkouniv.ac.in | Influences membrane permeability and access to the central nervous system. |
| π (pi-substituent constant) | A measure of the hydrophobicity of substituents on the phenyl rings. scienceforecastoa.com | Fine-tunes the interaction with hydrophobic pockets in the target protein. | |
| Electronic | Hammett constant (σ) | Quantifies the electron-donating or electron-withdrawing nature of substituents on the phenyl rings. lkouniv.ac.in | Affects the electronic density of the molecule and its ability to form polar interactions. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Can influence drug-receptor interactions and solubility. | |
| Steric | Molar Refractivity (MR) | A measure of the volume occupied by the molecule or a substituent. scienceforecastoa.com | Determines the fit of the molecule within the binding site of the receptor. |
| Taft Steric Parameter (Es) | Quantifies the steric bulk of substituents. | Critical for avoiding steric clashes with the receptor. | |
| Topological | Connectivity Indices (χ) | Numerical descriptors of the molecular topology. | Can capture information about the size, shape, and branching of the molecule. |
By systematically varying substituents on the phenyl rings of the benzhydryl moiety and on the acetamide nitrogen, and then calculating the corresponding descriptors and measuring the biological activity, a QSAR equation could be derived using statistical methods like multiple linear regression (MLR). researchgate.net
For example, a simplified, hypothetical QSAR equation might look like:
log(1/ED50) = k1(LogP) - k2(MR)² + k3*(σ) + C
Where k1, k2, and k3 are coefficients determined by the regression analysis, and C is a constant. Such an equation would quantitatively describe the structure-activity relationship and serve as a powerful predictive tool in the design of novel this compound-based therapeutic agents. scienceforecastoa.com 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could provide even more detailed three-dimensional insights into the steric and electrostatic field requirements for optimal activity. nih.govnih.gov
Emerging Research Directions and Future Perspectives for N Benzhydryl 2 Cyanoacetamide
Development of Novel and Efficient Synthetic Routes
The synthesis of N-benzhydryl-2-cyanoacetamide and its derivatives is an active area of research, with a focus on developing more efficient, environmentally friendly, and versatile methods. Traditional approaches often involve the condensation of a benzhydrylamine with a cyanoacetic acid derivative. However, recent efforts have explored alternative pathways to improve yields, reduce reaction times, and expand the scope of accessible analogues.
One notable advancement is the use of the Ritter reaction, which provides a convergent approach to N-benzhydrylamides. organic-chemistry.orgresearchgate.net In this reaction, benzhydrol can be reacted with various nitriles in the presence of an acid catalyst, such as formic acid, to yield the corresponding N-benzhydrylamide. organic-chemistry.org This method is advantageous as it often proceeds under milder conditions than traditional strong acid-catalyzed Ritter reactions and can tolerate a wider range of functional groups on the nitrile component. organic-chemistry.orgresearchgate.net The use of formic acid is particularly noteworthy as it can facilitate the reaction without causing polymerization of sensitive nitriles like acrylamide (B121943). organic-chemistry.org
Microwave-assisted organic synthesis has also emerged as a powerful tool for accelerating the synthesis of cyanoacetamide derivatives. nih.govkau.edu.sa This technique can significantly reduce reaction times compared to conventional heating methods. kau.edu.sa For instance, the reaction of ethyl cyanoacetate (B8463686) with benzylamine (B48309) to form N-benzyl-2-cyanoacetamide can be completed in minutes under microwave irradiation, whereas it requires hours at room temperature. kau.edu.sa This "green chemistry" approach is not only faster but also often leads to higher yields and cleaner reactions. nih.govkau.edu.sa
Furthermore, multicomponent reactions, such as the Gewald reaction, offer an efficient pathway to highly functionalized thiophenes starting from cyanoacetamide derivatives. ajrconline.org These one-pot procedures allow for the rapid assembly of complex molecular architectures from simple starting materials, highlighting the versatility of the cyanoacetamide core as a building block in heterocyclic synthesis. ajrconline.orgekb.eg
The development of novel catalysts is another key area of focus. For example, the use of cerium(III) chloride has been explored as a catalyst for the Clauson-Kaas reaction to synthesize N-substituted pyrroles. dokumen.pub While not directly applied to this compound itself, this highlights the ongoing search for new catalytic systems that could be adapted for its synthesis and derivatization.
Future efforts in this area will likely concentrate on the development of even more sustainable synthetic methods, such as flow chemistry and the use of biocatalysts. The goal is to create scalable, cost-effective, and environmentally benign processes for the production of this compound and its analogues for further research and potential applications.
Exploration of Undiscovered Reactivity Patterns
The chemical reactivity of this compound is largely dictated by its key functional groups: the cyano group, the active methylene (B1212753) group, and the amide moiety. ekb.eg While established reactions such as Knoevenagel condensations and Gewald thiophene (B33073) synthesis are well-documented for cyanoacetamide derivatives, there remains significant potential to uncover new and synthetically useful reactivity patterns. nih.gov
The active methylene group, situated between the electron-withdrawing cyano and amide groups, is a prime site for various chemical transformations. ekb.egresearchgate.net Its acidity allows for facile deprotonation and subsequent reaction with a wide range of electrophiles. This reactivity has been exploited in condensation reactions with aldehydes and ketones to form α,β-unsaturated derivatives and in the synthesis of various heterocyclic systems. nih.govekb.eg Future research could explore reactions with less common electrophiles or the use of this nucleophilic center in asymmetric catalysis to generate chiral derivatives.
The cyano group itself is a versatile functional handle. It can undergo nucleophilic addition, reduction to an amine, or hydrolysis to a carboxylic acid. The exploration of its participation in cycloaddition reactions or its use as a directing group in transition metal-catalyzed C-H functionalization of the benzhydryl moiety could lead to novel molecular scaffolds.
Recent studies on related cyanoacetamide derivatives have shown their utility as synthons for a variety of heterocycles, including pyridines, thiazoles, and pyrimidines. ekb.eg The exploration of similar transformations with this compound could lead to the discovery of new classes of compounds with interesting properties. For example, domino reactions initiated at one functional group could cascade to involve others, leading to the rapid construction of complex polycyclic systems. acs.org
The steric bulk of the benzhydryl group is expected to play a significant role in the regioselectivity and stereoselectivity of reactions involving this compound. Investigating how this steric hindrance can be harnessed to control reaction outcomes is a promising avenue for future research.
Advanced Spectroscopic Characterization Techniques
A thorough understanding of the structure and dynamics of this compound is crucial for predicting its reactivity and designing new applications. While standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely used for structural elucidation, advanced methods can provide deeper insights. nih.govkau.edu.sa
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands for the cyano group (around 2200-2260 cm⁻¹) and the amide carbonyl group (around 1640-1680 cm⁻¹). kau.edu.sa The exact positions of these bands can be sensitive to the molecular environment and intermolecular interactions, such as hydrogen bonding. Advanced IR techniques, like two-dimensional infrared (2D-IR) spectroscopy, could be employed to study the vibrational coupling between these functional groups and their interactions with solvents or other molecules. nih.gov Such studies can provide detailed information on conformational dynamics and intermolecular hydrogen bonding, which are difficult to probe with conventional IR spectroscopy. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure. kau.edu.sa In the ¹H NMR spectrum, characteristic signals would be expected for the protons of the benzhydryl group, the methylene group, and the amide NH proton. kau.edu.sakoreascience.kr Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the through-space proximity of protons, helping to determine the preferred conformation of the molecule in solution. Furthermore, solid-state NMR could be used to study the structure and packing of this compound in the crystalline state.
Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the molecular formula. nih.gov Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule, which can provide valuable structural information and help in the identification of related compounds in complex mixtures.
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. msu.edu This technique can reveal details about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the solid-state properties of the compound.
Future research could involve the application of these advanced spectroscopic techniques in combination with computational modeling to build a comprehensive picture of the structure, dynamics, and electronic properties of this compound. This knowledge would be invaluable for understanding its reactivity and for the rational design of new derivatives with tailored properties.
Integration of Computational Methods for Rational Design
Computational chemistry is becoming an increasingly powerful tool in chemical research, enabling the prediction of molecular properties and the rational design of new compounds. researchgate.net For this compound, computational methods can be integrated at various stages, from understanding its fundamental properties to designing novel derivatives with specific functions.
Quantum Chemical Calculations: Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure, geometry, and spectroscopic properties of molecules. nih.govacs.org DFT calculations can be used to:
Optimize the molecular geometry of this compound and its derivatives, providing insights into their preferred conformations.
Predict spectroscopic properties , such as IR and NMR spectra, which can aid in the interpretation of experimental data. nih.gov
Calculate electronic properties , such as molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and atomic charges. nih.gov This information is crucial for understanding the reactivity of the molecule and predicting sites for electrophilic and nucleophilic attack.
Investigate reaction mechanisms , by calculating the energies of reactants, products, transition states, and intermediates. acs.org This can help in understanding the feasibility of different reaction pathways and in optimizing reaction conditions.
Molecular Docking and Dynamics: While outside the scope of this article to discuss specific biological applications, it is worth noting that computational techniques like molecular docking and molecular dynamics (MD) simulations are instrumental in drug discovery. ekb.eg These methods can be used to predict how a molecule like this compound might bind to a biological target, providing a basis for the rational design of new therapeutic agents. ekb.eg
Quantitative Structure-Activity Relationship (QSAR): For a series of this compound derivatives, QSAR studies can be performed to establish a mathematical relationship between their chemical structures and a particular property or activity. This can help in identifying the key structural features that are important for a desired outcome and in designing new compounds with enhanced properties.
The integration of these computational methods with experimental synthesis and characterization creates a powerful synergistic approach. Computational predictions can guide experimental efforts, reducing the need for extensive trial-and-error synthesis and screening. Conversely, experimental results can be used to validate and refine computational models, leading to more accurate predictions. This iterative cycle of computational design and experimental validation is a cornerstone of modern chemical research and will undoubtedly play a key role in unlocking the full potential of this compound and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
